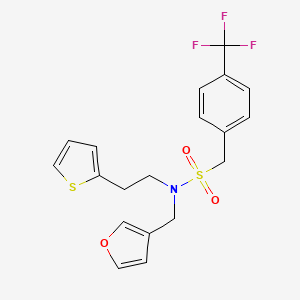

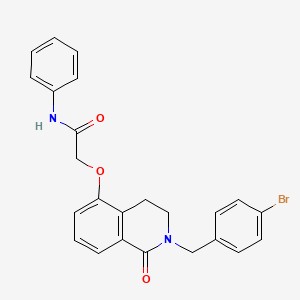

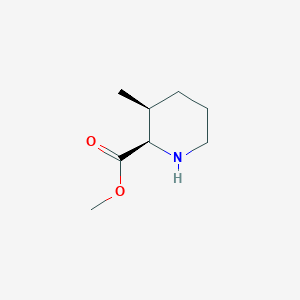

![molecular formula C17H17N7O2S B2529723 N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 586986-65-4](/img/structure/B2529723.png)

N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide" is a derivative of 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, which is a class of compounds that have been studied for their potential antiviral and virucidal activities. These compounds are characterized by the presence of a triazole ring, which is known for its biological activity, and a sulfanylacetamide moiety, which is a common feature in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives has been reported, where the structures were confirmed using 1H NMR, IR, and elemental analysis . These derivatives were synthesized to evaluate their antiviral and virucidal activities, suggesting a similar synthetic approach could be applied to the compound .

Molecular Structure Analysis

Crystal structures of similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, have been studied, revealing a folded conformation around the methylene carbon atom of the thioacetamide bridge . This conformation is stabilized by intramolecular hydrogen bonding, which is a significant aspect of the molecular structure that could influence the biological activity of the compound.

Chemical Reactions Analysis

Although the specific chemical reactions of "this compound" are not detailed in the provided papers, the antiviral activity of similar compounds suggests that they may interact with viral components, inhibiting replication . The presence of the amino group in the triazole ring could be a site for further chemical reactions, potentially leading to the formation of additional derivatives with enhanced activity.

Physical and Chemical Properties Analysis

The vibrational spectroscopic signatures of a related compound, N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, have been characterized using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . The study of these properties provides insights into the stability of the compound and its intermolecular interactions, which are crucial for understanding its behavior in biological systems. The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, were also investigated, which are essential for evaluating the potential of the compound as a therapeutic agent .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A study by MahyavanshiJyotindra et al. (2011) focused on the synthesis and structural elucidation of derivatives related to "N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide," highlighting their antimicrobial screening. These compounds exhibited significant in-vitro antibacterial, antifungal, and anti-tuberculosis activity, underscoring their potential in addressing various infectious diseases (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antitumor Properties

Alqasoumi et al. (2009) synthesized novel derivatives of acetamide, including compounds structurally similar to "this compound," to evaluate their antitumor activity. One compound, in particular, showed effectiveness superior to the reference drug, doxorubicin, suggesting potential applications in cancer treatment (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).

Pharmacokinetic and Inhibitory Activity

Research by Jenepha Mary et al. (2022) on a closely related compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, detailed its vibrational spectroscopic signatures and examined its effect on rehybridization and hyperconjugation on the dimer molecule. The study utilized quantum computational approaches to explore the stability and potential inhibitory activity against viruses, hinting at possible applications in antiviral therapies (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial and Antioxidant Applications

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, investigating the effect of hydrogen bonding on self-assembly processes and antioxidant activity. This research underscores the potential of such compounds in developing new antioxidants with significant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O2S/c1-11(25)20-13-4-6-14(7-5-13)21-15(26)10-27-17-23-22-16(24(17)18)12-3-2-8-19-9-12/h2-9H,10,18H2,1H3,(H,20,25)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQVMZALGOQNLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

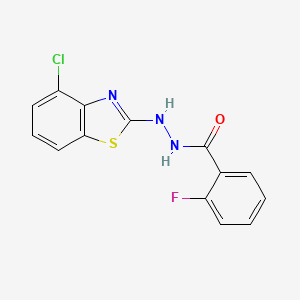

![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)

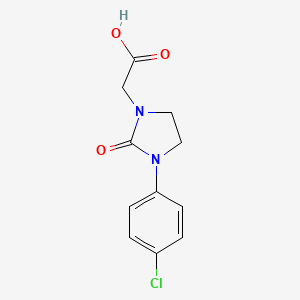

![N-(2-methoxyethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2529647.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)

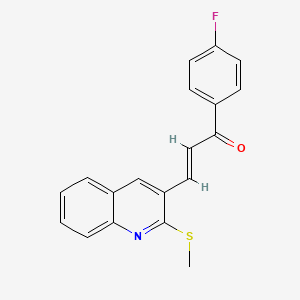

![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)

![1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride](/img/structure/B2529660.png)